N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide
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Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with diphenyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by acylation to introduce the benzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Uniqueness
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both thiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-10-8-9-15-19(16)22(26)25-23-24-20(17-11-4-2-5-12-17)21(27-23)18-13-6-3-7-14-18/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUBKNPHOGXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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